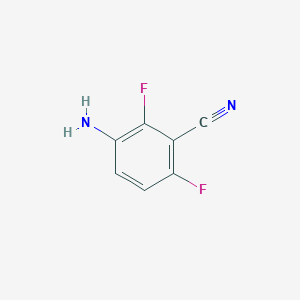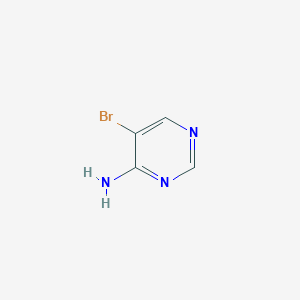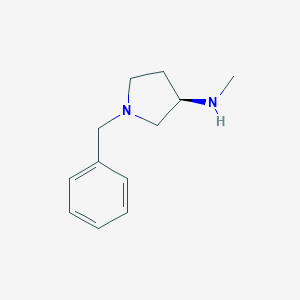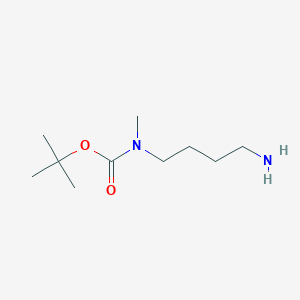
Tert-butyl 4-aminobutyl(methyl)carbamate
Overview
Description
Tert-butyl 4-aminobutyl(methyl)carbamate is a chemical compound with the molecular formula C10H22N2O2 . It is also known by other names such as 1-BOC-AMINO-1,4-BUTANEDIAMINE and (4-AMINOBUTYL)CARBAMIC ACID E-TERT-BUTYL ESTER HYDROCHLORIDE .
Synthesis Analysis
The synthesis of Tert-butyl 4-aminobutyl(methyl)carbamate involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the desired product .Molecular Structure Analysis
The molecular structure of Tert-butyl 4-aminobutyl(methyl)carbamate is represented by the InChI code: 1S/C10H22N2O2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-8,11H2,1-4H3 .Physical And Chemical Properties Analysis
Tert-butyl 4-aminobutyl(methyl)carbamate is a clear colorless to light yellow liquid . It has a predicted boiling point of 292.9±23.0 °C, a density of 0.984 g/mL at 20 °C, and a refractive index of n 20/D 1.460 . It is soluble in chloroform, DMSO, and methanol .Scientific Research Applications
C10H22N2O2 C_{10}H_{22}N_{2}O_{2} C10H22N2O2
, is a versatile chemical used in various fields of research .Synthesis of N-Boc-Protected Anilines
Tert-butyl 4-aminobutyl(methyl)carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines. This process is crucial for creating intermediates that are stable and resistant to harsh conditions during the synthesis of complex organic molecules .
Preparation of Tetrasubstituted Pyrroles
The compound is employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These pyrroles have significant applications in pharmaceuticals and agrochemicals due to their biological activity .
Material Science Research
In material science, Tert-butyl 4-aminobutyl(methyl)carbamate serves as a building block for designing novel polymers with specific mechanical properties. It’s particularly useful in creating polymers with enhanced durability and chemical resistance .
Chemical Synthesis
This chemical plays a pivotal role in the development of new synthetic routes for organic compounds. It’s often used as a protecting group for amines, which allows for more controlled reactions in multi-step organic synthesis .
Chromatography
In chromatographic applications, it can be used to modify silica surfaces, thus altering the retention characteristics of the chromatographic system. This modification can lead to improved separation of complex mixtures .
Analytical Chemistry
Tert-butyl 4-aminobutyl(methyl)carbamate: is used in analytical chemistry to prepare standards and reagents. Its stability and reactivity make it an excellent candidate for use in calibration solutions and as a reference compound in various analyses .
Drug Development
The compound is instrumental in drug development, particularly in the early stages where protecting groups are necessary to shield functional groups from undesired reactions. It helps in the creation of more targeted and effective pharmaceuticals .
Agrochemical Research
Lastly, in agrochemical research, it’s used to synthesize new compounds with potential as pesticides or herbicides. The ability to introduce tert-butyl groups into molecules can lead to the development of more potent and selective agrochemical agents .
Safety And Hazards
Tert-butyl 4-aminobutyl(methyl)carbamate is classified as a dangerous substance. It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl N-(4-aminobutyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-8,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZQQISFIQZTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373349 | |
| Record name | tert-Butyl (4-aminobutyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-aminobutyl(methyl)carbamate | |
CAS RN |
144222-23-1 | |
| Record name | 1,1-Dimethylethyl N-(4-aminobutyl)-N-methylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144222-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-aminobutyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Aminobutyl)-N-methyl carbamic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid](/img/structure/B111853.png)
![(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111857.png)
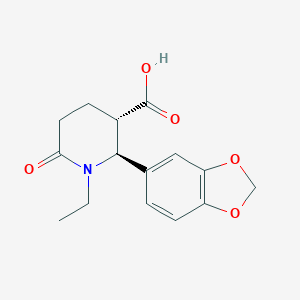
![(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B111861.png)
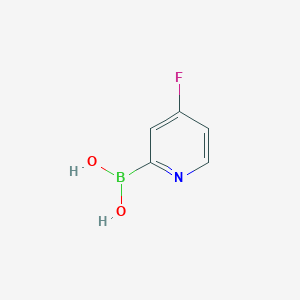
![(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111871.png)
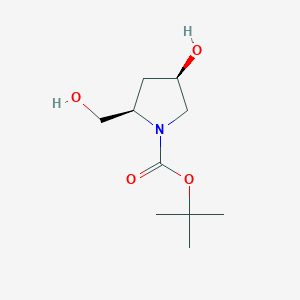
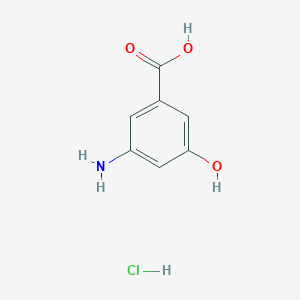
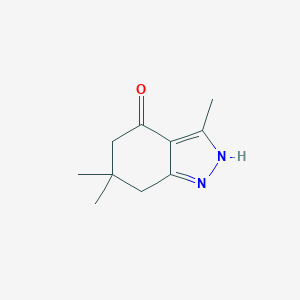
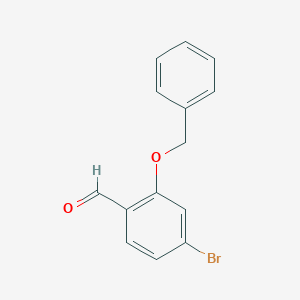
![3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B111890.png)
